

# use of 4-(Trifluoromethyl)benzyl chloride in sertraline synthesis

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Compound of Interest

Compound Name: 4-(Trifluoromethyl)benzyl chloride

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## **Application Notes and Protocols for the Synthesis** of Sertraline

Introduction

Sertraline, a selective serotonin reuptake inhibitor (SSRI), is a widely prescribed antidepressant. Its synthesis is a topic of significant interest in medicinal and process chemistry. While various synthetic routes to sertraline have been developed, a common and well-established strategy involves the reductive amination of 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone. This document provides detailed application notes and protocols for this synthesis, drawing from established methodologies. It is important to note that the use of **4-(Trifluoromethyl)benzyl chloride** is not a recognized route for the synthesis of sertraline, as the molecular structure of sertraline contains a 3,4-dichlorophenyl group, not a trifluoromethylphenyl group. The following protocols are based on a validated synthetic pathway.

## I. Synthesis of Sertraline via Reductive Amination

The synthesis of sertraline can be efficiently achieved through a multi-step process starting from a suitable tetralone precursor. A key step in this synthesis is the reductive amination of 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone with methylamine.



Experimental Protocol: Reductive Amination of 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone

This protocol outlines the conversion of the tetralone intermediate to racemic sertraline, which is then resolved to obtain the desired (1S, 4S)-enantiomer.

#### Materials:

- 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone
- Methylamine (aqueous solution, e.g., 40%)
- Palladium on carbon (Pd/C) catalyst (e.g., 10%) or Platinum oxide (PtO2)
- Methanol
- Toluene
- Hydrogen gas
- D-(-)-Mandelic acid for resolution
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Standard laboratory glassware and equipment for hydrogenation and crystallization

#### Procedure:

- Formation of the Imine:
  - In a reaction vessel, dissolve 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone in a suitable solvent such as toluene.
  - Add an excess of aqueous methylamine solution.
  - Heat the mixture to reflux and remove water azeotropically using a Dean-Stark apparatus until the reaction is complete (monitored by TLC or HPLC).



- Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)naphthalenylidene]-methanamine (imine).
- Hydrogenation to Racemic Sertraline:
  - Dissolve the crude imine in methanol.
  - Add the Pd/C or PtO2 catalyst to the solution.
  - Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi) and stir at room temperature.[1]
  - Monitor the reaction progress by TLC or HPLC until the imine is consumed.
  - Upon completion, filter the reaction mixture to remove the catalyst.
  - Concentrate the filtrate under reduced pressure to obtain the crude racemic sertraline base. This will be a mixture of cis and trans isomers.
- Resolution of Racemic Sertraline:
  - Dissolve the crude racemic sertraline in a suitable solvent like ethanol.
  - Add a solution of D-(-)-mandelic acid in the same solvent.
  - Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature to crystallize the mandelate salt of (1S, 4S)-sertraline.
  - Collect the crystals by filtration and wash with a small amount of cold solvent.
- Conversion to Sertraline Hydrochloride:
  - Treat the isolated mandelate salt with an aqueous base (e.g., NaOH) to liberate the free base of (1S, 4S)-sertraline.
  - Extract the free base with a suitable organic solvent (e.g., ethyl acetate).



- Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Dissolve the resulting free base in a suitable solvent (e.g., isopropanol) and treat with a solution of hydrochloric acid to precipitate sertraline hydrochloride.[1]
- Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum.

#### **Data Presentation**

The following table summarizes typical quantitative data for the synthesis of sertraline. Yields and purity can vary based on reaction conditions and purification methods.

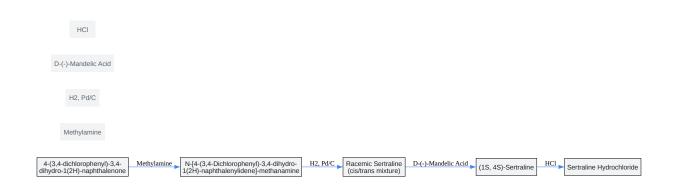
Step	Product	Typical Yield (%)	Purity (HPLC)
Imine Formation	N-[4-(3,4- Dichlorophenyl)-3,4- dihydro-1(2H)- naphthalenylidene]- methanamine	>90	>95%
Hydrogenation	Racemic Sertraline (cis/trans mixture)	>90	85-95% (cis)
Resolution and Salt Formation	(1S, 4S)-Sertraline Hydrochloride	30-40 (overall)	>99%

## **II. Diagrams and Workflows**

#### Synthetic Pathway of Sertraline

The following diagram illustrates the key steps in the synthesis of sertraline starting from the tetralone precursor.





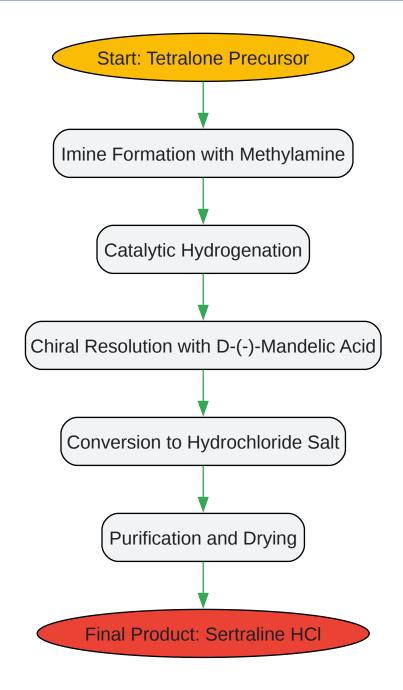
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Caption: Synthetic route to Sertraline Hydrochloride.

**Experimental Workflow** 

The logical flow of the experimental procedure is depicted in the diagram below.





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Caption: Experimental workflow for Sertraline synthesis.

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### References

- 1. WO1993001162A1 Process for preparing sertraline Google Patents [patents.google.com]
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